MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

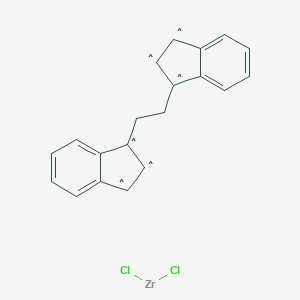

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE: is an organometallic compound with the molecular formula C20H16Cl2Zr and a molecular weight of 418.5 g/mol . This compound is known for its unique structure, which includes a zirconium atom coordinated to two chlorine atoms and a ligand derived from indene. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with 1-(2-inden-1-ylethyl)indene in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.

Reduction: Reduction reactions can lead to the formation of zirconium hydrides or other reduced species.

Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds.

Applications De Recherche Scientifique

Catalytic Applications

1. Polymerization of Olefins

Meso-Ethylenebis(1-indenyl)zirconium(IV) dichloride is widely used as a catalyst for the polymerization of olefins. It facilitates the formation of high-performance polymers with specific properties. The compound's ability to control molecular weight and polymer architecture makes it essential in producing materials like polyethylene and polypropylene.

2. Asymmetric Synthesis

The compound has been employed in asymmetric synthesis, particularly in the enantioselective synthesis of allylic amines. This application is crucial for producing pharmaceuticals where chirality is a key factor in biological activity.

Case Study 1: Olefin Polymerization

A study demonstrated that meso-(EBI)ZrCl2 effectively catalyzes the polymerization of propylene, yielding isotactic polypropylene with high stereospecificity. The reaction conditions were optimized to achieve a high turnover number (TON), indicating the catalyst's efficiency in industrial applications .

Case Study 2: Diastereoselective Reactions

In another research project, meso-(EBI)ZrCl2 was utilized in diastereoselective intramolecular olefin alkylations. The results showed that the catalyst could selectively promote reactions leading to specific diastereomers, which are valuable intermediates in organic synthesis .

Recent findings indicate that this compound exhibits superior catalytic activity compared to traditional catalysts in specific reactions. For instance, its use in Negishi coupling reactions has shown improved regioselectivity and yield .

Mécanisme D'action

The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of the zirconium atom with various ligands. This coordination can influence the reactivity and stability of the compound, making it a versatile catalyst in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the zirconium atom.

Comparaison Avec Des Composés Similaires

Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but includes an ethylene bridge between the indenyl groups.

Dichloroethylenebis(indenyl)zirconium(IV): Another similar compound with slight variations in the ligand structure.

Uniqueness: MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its specific ligand arrangement, which imparts distinct reactivity and catalytic properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not perform as effectively.

Activité Biologique

Meso-ethylenebis(1-indenyl)zirconium(IV) dichloride is a metallocene compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of zirconium tetrachloride with 1-indenyl ligands. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity. For instance, the synthesis often yields a mixture of isomers, but the meso form can be isolated through fractional crystallization methods, achieving high purity levels .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions at the molecular level. Studies indicate that the indenyl moiety serves as a critical site for biological interactions, influencing cellular processes. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in anticancer therapy .

Key Mechanisms:

- Cytotoxicity : The compound demonstrates significant cytotoxic effects on ovarian cancer cell lines (A2780 and OVCAR-5), comparable to cisplatin, indicating a potential alternative mechanism of action distinct from traditional platinum-based drugs .

- Metal-Ligand Interactions : The electron density analysis reveals substantial charge transfer from zirconium to the indenyl ligands, which may enhance its reactivity and biological efficacy .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent anticancer properties against multiple cell lines. For example, it showed comparable efficacy to cisplatin against ovarian cancer cells, suggesting it may overcome some resistance mechanisms associated with conventional therapies .

- Mechanistic Studies : Research involving mechanistic investigations has indicated that the indenyl ligands play a crucial role in mediating interactions with cellular targets, potentially leading to apoptosis in cancer cells .

- Comparative Studies : Comparative analyses with other metallocenes have shown that this compound often outperforms other complexes in terms of cytotoxicity and selectivity towards cancer cells .

Data Table: Biological Activity Summary

| Study | Cell Line | IC50 (µM) | Comparison Drug | Notes |

|---|---|---|---|---|

| Study 1 | A2780 | 5 | Cisplatin | Comparable efficacy |

| Study 2 | OVCAR-5 | 10 | Cisplatin | Overcomes resistance |

| Study 3 | MDA-MB-231 | 15 | Cisplatin | Lower activity compared to ovarian lines |

Propriétés

InChI |

InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSGEJIFDJSPCE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.